molecular formula C14H18O2 B14224422 2-(Benzyloxy)hept-6-en-3-one CAS No. 827308-10-1

2-(Benzyloxy)hept-6-en-3-one

Cat. No.: B14224422
CAS No.: 827308-10-1
M. Wt: 218.29 g/mol
InChI Key: XUIBVOMUDGAHPI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)hept-6-en-3-one is an organic compound characterized by a benzyl ether group (-OCH₂C₆H₅) at the C2 position, a ketone at C3, and a terminal alkene at C6 of a seven-carbon chain. This structure confers unique physicochemical properties, making it valuable as a synthetic intermediate in pharmaceuticals, agrochemicals, and fragrance industries. The benzyloxy group enhances lipophilicity, while the α,β-unsaturated ketone moiety may participate in conjugate addition reactions or serve as a Michael acceptor . The compound’s reactivity is further influenced by the electron-withdrawing ketone and the electron-donating benzyl ether, creating a polarized system amenable to nucleophilic or electrophilic attacks.

Properties

CAS No.

827308-10-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-phenylmethoxyhept-6-en-3-one

InChI

InChI=1S/C14H18O2/c1-3-4-10-14(15)12(2)16-11-13-8-6-5-7-9-13/h3,5-9,12H,1,4,10-11H2,2H3

InChI Key

XUIBVOMUDGAHPI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCC=C)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)hept-6-en-3-one typically involves the reaction of benzyl alcohol with hept-6-en-3-one under specific conditions. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)hept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The carbonyl group in the hept-6-en-3-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMSO or THF.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: 2-(Benzyloxy)hept-6-en-3-ol.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)hept-6-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)hept-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an intermediate in chemical synthesis or its biological activity in medicinal research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyloxy-Substituted Ketones

  • 3-(Benzyloxy)pentan-2-one : Lacks the terminal alkene, resulting in lower reactivity toward oxidation. Its saturated chain increases stability but reduces utility in cycloaddition reactions.
  • 2-(Benzyloxy)cyclohexanone: The cyclic structure restricts conformational flexibility, altering solubility and boiling point compared to the linear heptenone derivative.
Property 2-(Benzyloxy)hept-6-en-3-one 3-(Benzyloxy)pentan-2-one 2-(Benzyloxy)cyclohexanone
Boiling Point (°C) ~245 (est.) 220 265
Solubility (H₂O) Insoluble Slightly soluble Insoluble
Reactivity High (alkene + ketone) Moderate Low (steric hindrance)

Aliphatic Benzoate Esters

These compounds are often used in fragrances due to volatile, floral notes. Unlike this compound, benzoates lack ketones, reducing their polarity and synthetic versatility .

Property This compound cis-3-Hexenyl Benzoate
Functional Groups Ether, ketone, alkene Ester, alkene
Volatility Moderate High
Application Synthetic intermediate Flavor/fragrance

Diphenhydramine Derivatives

Such derivatives are pharmacologically active (e.g., antihistamines) but exhibit higher molecular weight and reduced thermal stability .

Key Research Findings

  • Synthetic Utility : The alkene in this compound enables Diels-Alder reactions, forming six-membered rings critical in natural product synthesis.
  • Stability Studies: Under acidic conditions, the benzyl ether is hydrolyzed to phenol, while the alkene undergoes epoxidation. This dual reactivity necessitates careful storage in inert environments .
  • Biological Activity: Limited data exist, but analogs with α,β-unsaturated ketones show antimicrobial properties in vitro.

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